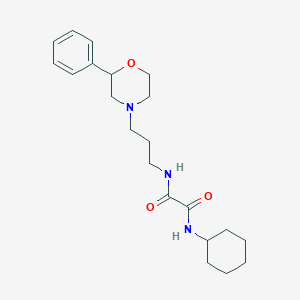

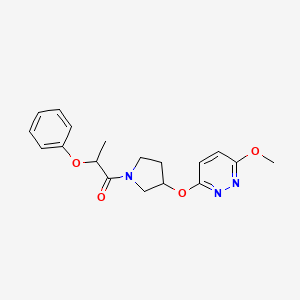

![molecular formula C19H23N7O B2854073 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-04-0](/img/structure/B2854073.png)

2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

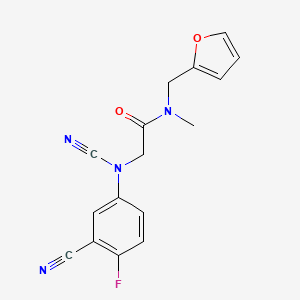

2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.

BenchChem offers high-quality 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The core structure of the compound, which includes a [1,2,3]triazolo[4,5-d]pyrimidine moiety, is known for its antimicrobial properties . This suggests that our compound could be synthesized and tested against various microorganisms to explore its efficacy as an antimicrobial agent. The potential for creating new antibiotics or antiseptics is significant, especially in the face of rising antibiotic resistance.

Anticancer Research

Compounds with 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been associated with anticancer activities . The presence of a triazolopyrimidine scaffold in the compound indicates that it may be useful in the development of new anticancer drugs, particularly through the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.

Antidepressant and Anticonvulsant Potential

The structural similarity to known pharmacophores suggests that this compound could have applications in neurological research, particularly in the development of antidepressant and anticonvulsant medications . Further research could explore its interaction with neurotransmitter systems and its potential efficacy in treating neurological disorders.

Alzheimer’s Disease Treatment

Given the compound’s structural complexity, it may have the potential to act as an acetylcholinesterase inhibitor , which is a common strategy for the treatment of Alzheimer’s disease . Research could focus on its ability to improve cognitive function and slow the progression of Alzheimer’s by preventing the breakdown of acetylcholine.

Cardiovascular Applications

The compound’s structure hints at the possibility of it being developed into a medication for cardiovascular diseases, such as hypertension or as a fibrinogen receptor antagonist with antithrombotic activity . This could lead to new treatments for blood clot prevention and management of heart conditions.

Antiviral and Antifungal Uses

Lastly, the compound could be investigated for its antiviral and antifungal properties. The triazolopyrimidine core has been associated with such activities, suggesting that the compound could contribute to the development of new treatments for viral and fungal infections .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazolo[4,5-d]pyrimidine core , which is known to interact with various biological targets.

Mode of Action

Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may interact with its targets through similar mechanisms These could involve binding to the active site of an enzyme or receptor, thereby modulating its activity

Biochemical Pathways

Triazolo[4,5-d]pyrimidine derivatives are known to exhibit a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may exhibit similar effects, such as modulation of enzyme activity or alteration of signal transduction pathways.

Propiedades

IUPAC Name |

2,2-dimethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-19(2,3)18(27)25-11-9-24(10-12-25)16-15-17(21-13-20-16)26(23-22-15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJQNICQMGFLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)

![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)

![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)